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Compound of Interest

(S)-2-Methylazetidine
Compound Name:
hydrochloride

Cat. No.: B3024241

CAS Number: 935669-67-3

This technical guide provides an in-depth overview of (S)-2-Methylazetidine hydrochloride, a
valuable building block for researchers, scientists, and drug development professionals. This
document details its chemical and physical properties, provides experimental protocols for its
synthesis, and explores its application in the development of therapeutic agents, particularly
kinase inhibitors.

Chemical and Physical Properties

(S)-2-Methylazetidine hydrochloride is a chiral heterocyclic compound that is typically a solid
at room temperature. Below is a summary of its key quantitative data.

Property Value

Molecular Formula C4H10CIN

Molecular Weight 107.58 g/mol

Appearance White to off-white solid

Purity >98%

Solubility Soluble in water and methanol.

Storage Store in a cool, dry place away from moisture.
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Experimental Protocols
Enantioselective Synthesis of (S)-2-Methylazetidine

A common synthetic route to (S)-2-Methylazetidine involves the cyclization of a protected

amino alcohol derived from a chiral precursor, such as (S)-alaninol. The following is a

representative experimental protocol.

Step 1: Protection of (S)-Alaninol

To a solution of (S)-alaninol (1 equivalent) in dichloromethane (CH2Cl2), add di-tert-butyl
dicarbonate (Boc20) (1.1 equivalents) and triethylamine (EtsN) (1.2 equivalents) at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

Wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO3) solution
and brine.

Dry the organic layer over anhydrous sodium sulfate (Na=S0Oa), filter, and concentrate under
reduced pressure to yield N-Boc-(S)-alaninol.

Step 2: Mesylation of N-Boc-(S)-alaninol

Dissolve N-Boc-(S)-alaninol (1 equivalent) in anhydrous CH2Clz and cool to 0 °C.

Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl
chloride (MsCI) (1.2 equivalents).

Stir the reaction at 0 °C for 2 hours.
Wash the reaction mixture with cold water and brine.

Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under reduced
pressure to afford the mesylated intermediate.

Step 3: Intramolecular Cyclization

Dissolve the mesylated intermediate in a suitable solvent such as tetrahydrofuran (THF).
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e Add a strong base, for instance, sodium hydride (NaH) (1.5 equivalents), portion-wise at O
°C.

 Allow the reaction to warm to room temperature and stir for 16 hours.
o Carefully quench the reaction with water.
o Extract the product with ethyl acetate, and wash the combined organic layers with brine.

e Dry the organic layer over anhydrous Naz2SOa, filter, and concentrate to yield N-Boc-(S)-2-
methylazetidine.

Step 4: Deprotection to (S)-2-Methylazetidine Hydrochloride

» Dissolve N-Boc-(S)-2-methylazetidine in a solution of hydrochloric acid (HCI) in a suitable
solvent like 1,4-dioxane or diethyl ether.

 Stir the mixture at room temperature until the deprotection is complete, as monitored by thin-
layer chromatography (TLC).

» Remove the solvent under reduced pressure to obtain (S)-2-Methylazetidine hydrochloride
as a solid.

Experimental Workflow for the Synthesis of (S)-2-Methylazetidine Hydrochloride
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Caption: Workflow for the enantioselective synthesis of (S)-2-Methylazetidine hydrochloride.
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Application in Drug Discovery: Kinase Inhibitor
Synthesis

The azetidine motif is a valuable component in the design of kinase inhibitors due to its ability
to impart favorable pharmacokinetic properties. (S)-2-Methylazetidine hydrochloride serves
as a key building block for introducing this moiety into inhibitor scaffolds.

General Protocol for Incorporation into a Kinase
Inhibitor Scaffold

The following protocol outlines a general approach for coupling (S)-2-Methylazetidine to a core
kinase inhibitor structure, often involving a nucleophilic substitution or amide bond formation.

» Deprotonation (if necessary): If the coupling reaction requires the free base, (S)-2-
Methylazetidine hydrochloride can be neutralized with a suitable base (e.g., triethylamine,
diisopropylethylamine) in an aprotic solvent.

e Nucleophilic Substitution: A common strategy involves the reaction of the free (S)-2-
methylazetidine with an electrophilic center on the kinase inhibitor precursor (e.g., a
halogenated heterocycle).

o Dissolve the kinase inhibitor precursor and (S)-2-methylazetidine (free base) in a polar
aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

o Add a suitable base (e.g., potassium carbonate, cesium carbonate) to facilitate the
reaction.

o Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor its
progress by LC-MS.

o Upon completion, perform an aqueous workup, extract the product with an organic
solvent, and purify by column chromatography.

« Amide Coupling: If the azetidine is to be incorporated via an amide bond, it can be reacted
with a carboxylic acid on the inhibitor scaffold.
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o Activate the carboxylic acid group using a coupling agent such as HATU, HBTU, or

EDC/HOBLt in a solvent like DMF.

o Add (S)-2-methylazetidine (free base) and a non-nucleophilic base (e.g., DIPEA).

o Stir the reaction at room temperature until completion.

o Purify the product using standard chromatographic techniques.

**Signaling Pathway Inhibition by Azetidine-Containing

 To cite this document: BenchChem. [(S)-2-Methylazetidine Hydrochloride: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3024241#s-2-methylazetidine-hydrochloride-cas-

number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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